An In-depth Technical Guide to 2-(4-Chlorophenyl)cyclobutan-1-ol: Synthesis, Characterization, and Properties
An In-depth Technical Guide to 2-(4-Chlorophenyl)cyclobutan-1-ol: Synthesis, Characterization, and Properties
Abstract
The cyclobutane motif is an increasingly important structural element in medicinal chemistry, offering a unique three-dimensional scaffold that can improve physicochemical properties and metabolic stability of drug candidates.[1] This guide provides a comprehensive technical overview of a specific, under-explored derivative, 2-(4-Chlorophenyl)cyclobutan-1-ol. Due to the limited availability of direct experimental data for this compound, this document outlines a prospective synthesis, proposes detailed characterization methodologies, and predicts its key physicochemical properties based on established chemical principles and data from analogous structures. This paper is intended for researchers and professionals in drug discovery and organic synthesis, providing a foundational framework for the investigation of this and similar novel chemical entities.
Introduction: The Rationale for 2-Arylcyclobutanol Scaffolds
Four-membered carbocycles, such as cyclobutanes, are highly sought-after backbones in the design of biologically active molecules.[2] Their inherent ring strain, approximately 26-27 kcal/mol, makes them reactive and synthetically useful intermediates.[3] The substitution of a phenyl ring onto the cyclobutane core, particularly with a halogen like chlorine, introduces functionalities that are common in many pharmaceutical agents, influencing properties such as lipophilicity, metabolic stability, and target binding. The additional hydroxyl group in 2-(4-Chlorophenyl)cyclobutan-1-ol provides a crucial point for further chemical modification and potential hydrogen bonding interactions with biological targets. This guide will explore the synthesis and properties of this promising, yet uncharacterized, molecule.
Proposed Synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol
The synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol can be approached through a two-step process: the formation of the cyclobutane ring followed by the introduction or modification of the hydroxyl group. A plausible and efficient method for constructing the cyclobutane core is through a [2+2] photocycloaddition reaction.[2][4][5]
Synthesis of the Precursor: 2-(4-Chlorophenyl)cyclobutan-1-one
The most direct route to the target alcohol is via the reduction of the corresponding ketone, 2-(4-chlorophenyl)cyclobutan-1-one. This ketone can be synthesized via a visible-light-driven [2+2] cycloaddition.[6]
Reaction Scheme:
Figure 1: Proposed synthesis of 2-(4-Chlorophenyl)cyclobutan-1-one.
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)cyclobutan-1-one
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[2+2] Photocycloaddition: In a quartz reaction vessel, dissolve 4-chlorostyrene (1 equivalent) and nitroethene (1.2 equivalents) in ethanol. Irradiate the solution with violet LEDs (e.g., 405 nm) at room temperature for 24-48 hours, monitoring the reaction by TLC or GC-MS.
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In-situ Nef Reaction: To the crude reaction mixture containing the nitrocyclobutane intermediate, add the iridium photocatalyst [Ir(dtbbpy)(ppy)2PF6] (0.1-1 mol%), triethylamine (Et3N, 2 equivalents), N,N-diisopropylethylamine (DIPEA, 2 equivalents), and magnesium perchlorate (Mg(ClO4)2, 1.5 equivalents).
-
Irradiate the mixture with blue LEDs (e.g., 450 nm) for 12-24 hours.
-
Hydrolysis and Workup: Upon completion, acidify the reaction mixture with 1M HCl and stir for 1 hour. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-(4-chlorophenyl)cyclobutan-1-one.
Rationale: This one-pot method is advantageous as it avoids the isolation of the potentially unstable nitrocyclobutane intermediate.[6] The use of visible light offers a milder and more selective alternative to UV irradiation.[7]
Reduction to 2-(4-Chlorophenyl)cyclobutan-1-ol
The final step is the reduction of the cyclobutanone to the desired cyclobutanol.
Reaction Scheme:
Figure 2: Reduction of the cyclobutanone to the target alcohol.
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol
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Reaction Setup: Dissolve 2-(4-chlorophenyl)cyclobutan-1-one (1 equivalent) in methanol in a round-bottom flask and cool to 0°C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH4, 1.1 equivalents) portion-wise over 15 minutes, maintaining the temperature below 5°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude alcohol by flash column chromatography or recrystallization.
Rationale: Sodium borohydride is a mild and selective reducing agent for ketones, well-tolerated by the chloro-substituent on the aromatic ring. The reaction is typically high-yielding and procedurally simple.
Predicted Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C10H11ClO | |
| Molecular Weight | 182.65 g/mol | |
| Appearance | White to off-white solid | Analogy with other substituted phenylcyclobutanes. |
| Melting Point | 70-90 °C | Introduction of the polar hydroxyl and chloro groups is expected to increase the melting point relative to unsubstituted analogs. |
| Boiling Point | >260 °C at 760 mmHg | Higher than 1-phenylcyclobutan-1-ol (258.5 °C) due to the chloro substituent.[8] |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane. Sparingly soluble in water. | The polar hydroxyl group will confer some aqueous solubility, but the chlorophenyl and cyclobutane moieties suggest primary solubility in organic solvents.[9] |
| LogP | ~2.5 - 3.5 | The lipophilicity will be influenced by the opposing effects of the hydroxyl (hydrophilic) and chlorophenyl (lipophilic) groups.[9][10] |
Predicted Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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δ 7.20-7.40 (m, 4H): Aromatic protons of the 1,4-disubstituted phenyl ring.
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δ 4.20-4.40 (m, 1H): Proton on the carbon bearing the hydroxyl group (CH-OH).
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δ 3.40-3.60 (m, 1H): Proton on the carbon bearing the chlorophenyl group (CH-Ar).
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δ 1.80-2.50 (m, 4H): Methylene protons of the cyclobutane ring.
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δ 1.60 (br s, 1H): Hydroxyl proton (exchangeable with D₂O).
-
-
¹³C NMR (101 MHz, CDCl₃):
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δ 140-145: Quaternary aromatic carbon attached to the cyclobutane ring.
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δ 131-134: Aromatic carbon bearing the chlorine atom.
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δ 128-130: Aromatic CH carbons.
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δ 70-75: Carbon bearing the hydroxyl group (C-OH).
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δ 45-50: Carbon bearing the chlorophenyl group (C-Ar).
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δ 20-30: Methylene carbons of the cyclobutane ring.
-
-
IR (KBr, cm⁻¹):
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3200-3500 (broad): O-H stretching of the alcohol.
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3000-3100: Aromatic C-H stretching.
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2850-2950: Aliphatic C-H stretching of the cyclobutane ring.
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1490-1600: Aromatic C=C stretching.
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1050-1150: C-O stretching of the secondary alcohol.
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1090-1010: C-Cl stretching.
-
-
Mass Spectrometry (EI):
-
M⁺ at m/z 182/184: Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine.
-
Fragments: Loss of H₂O (m/z 164/166), loss of the chlorophenyl group, and fragmentation of the cyclobutane ring.
-
Comprehensive Characterization Workflow
To confirm the identity, purity, and structure of the synthesized 2-(4-Chlorophenyl)cyclobutan-1-ol, a systematic characterization workflow is essential.
Figure 3: A comprehensive workflow for the characterization of 2-(4-Chlorophenyl)cyclobutan-1-ol.
Potential Applications and Future Research
The 2-(4-chlorophenyl)cyclobutan-1-ol scaffold is a valuable starting point for the synthesis of a library of novel compounds for drug discovery. The hydroxyl group can be readily derivatized to form esters, ethers, and other functional groups, allowing for the exploration of structure-activity relationships. The chlorophenyl moiety is a common feature in many approved drugs, and its presence in this scaffold may confer favorable pharmacokinetic properties.
Future research should focus on:
-
Stereoselective Synthesis: Developing enantioselective methods for the synthesis of the individual stereoisomers of 2-(4-chlorophenyl)cyclobutan-1-ol to investigate their differential biological activities.
-
Derivatization: Creating a library of derivatives by modifying the hydroxyl group and exploring further substitutions on the aromatic ring.
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Biological Screening: Evaluating the synthesized compounds in a range of biological assays, including but not limited to, anticancer, antiviral, and CNS activity screens.
Conclusion
While 2-(4-Chlorophenyl)cyclobutan-1-ol is a compound with limited reported data, this technical guide provides a robust and scientifically grounded framework for its synthesis, characterization, and further investigation. The proposed synthetic route, utilizing a modern visible-light-mediated [2+2] cycloaddition followed by a standard reduction, offers an efficient and accessible pathway to this novel molecule. The predicted physicochemical and spectroscopic properties provide a benchmark for researchers to validate their experimental findings. The unique structural features of 2-(4-chlorophenyl)cyclobutan-1-ol make it a promising scaffold for the development of new therapeutic agents, and this guide serves as a foundational resource for its exploration.
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